N-(2,6-dichlorobenzyl)alanine
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Overview
Description
N-(2,6-dichlorobenzyl)alanine is a derivative of alanine, an amino acid, where the hydrogen atom of the amino group is replaced by a 2,6-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorobenzyl)alanine typically involves the reaction of alanine with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorobenzyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted alanine derivatives.
Scientific Research Applications
N-(2,6-dichlorobenzyl)alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,6-dichlorobenzyl)alanine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting metabolic pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
- Ethyl N-(2,6-dichlorobenzyl)-β-alaninate
- N-(4-iodophenyl)-β-alanine derivatives
Uniqueness
N-(2,6-dichlorobenzyl)alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15) |
InChI Key |
ZVDILYWGTUOROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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